Desulfo Glucoraphanin-d5 is a stable isotopically labeled derivative of desulfo glucoraphanin, which is a glucosinolate found predominantly in cruciferous vegetables like broccoli. Glucosinolates are sulfur-containing compounds known for their potential health benefits, particularly their anticancer properties. Desulfo glucoraphanin serves as a precursor to sulforaphane, a potent isothiocyanate recognized for its ability to induce phase II detoxification enzymes and exhibit antioxidant activity. The "d5" designation indicates that this compound has been labeled with five deuterium atoms, enhancing its utility in metabolic studies and tracing applications in biological systems.
Desulfo Glucoraphanin-d5 can undergo several chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.
Desulfo Glucoraphanin-d5 exhibits significant biological activity primarily through its conversion to sulforaphane-d5:
Recent studies have also indicated that desulfo glucoraphanin may release hydrogen sulfide in a cysteine-dependent manner, suggesting additional biological mechanisms that warrant further investigation .
The synthesis of desulfo glucoraphanin-d5 typically involves several steps:
These methods ensure high purity and yield of the final product, which can be analyzed using techniques such as high-performance liquid chromatography (HPLC) for quality control .
Studies have shown that desulfo glucoraphanin-d5 interacts with various biological systems:
These interactions underscore its importance in both therapeutic contexts and basic biological research.
Desulfo Glucoraphanin-d5 shares structural similarities with several other compounds within the glucosinolate family. Here are some notable comparisons:
| Compound | Description | Unique Features |
|---|---|---|
| Glucoraphanin | Parent compound; precursor to sulforaphane | Less stable than desulfo glucoraphanin-d5 |
| Sulforaphane | Active isothiocyanate form; derived from glucoraphanin | More potent but less stable |
| Glucoerucin | Another glucosinolate; different metabolic pathways | Distinct structure leading to varied bioactivity |
Desulfo glucoraphanin-d5 is unique due to its acetylated structure which enhances stability and bioavailability compared to its parent compound, making it particularly useful for research and therapeutic applications .
Desulfo Glucoraphanin-d5 is systematically named as 4-Methylsulfinylbutyldesulfoglucosinolate-d5, reflecting its structural components: a methylsulfinylbutyl group attached to a desulfated glucosinolate backbone. The "desulfo" prefix indicates the absence of a sulfate group, a modification common in glucosinolate derivatives used for analytical purposes. The "-d5" suffix denotes the substitution of five hydrogen atoms with deuterium isotopes, a feature critical for its use in stable isotope labeling experiments.
Nomenclatural variations exist across sources. For instance, it is alternatively termed 1-Thio-1-[N-hydroxy-5-(Methylsulfinyl)pentanimidate]-d5 β-D-Glucopyranose, emphasizing its thioglycosidic linkage and β-D-glucopyranose moiety. PubChem lists additional synonyms, including HY-142604S and CS-0370396, which are catalog identifiers used in commercial and research contexts. Molecular formula discrepancies have been reported: some sources specify C₁₂H₂₃NO₇S₂, while others imply the deuterated form C₁₂H₁₈D₅NO₇S. This inconsistency likely stems from differences in structural representation or preparation methods, underscoring the need for precise characterization in experimental settings.
The core structure of Desulfo Glucoraphanin-d5 comprises a β-D-glucopyranose unit linked via a thioglycosidic bond to an N-hydroxy-5-(methylsulfinyl)pentanimidate group. The desulfation at the glucose moiety distinguishes it from parent glucosinolates, enhancing its solubility and stability in analytical workflows. Deuterium atoms are strategically incorporated into the aliphatic chain of the methylsulfinylbutyl group, replacing five hydrogens to create a mass shift detectable via mass spectrometry.
Isotopic labeling serves two primary purposes:
The molecular weight of Desulfo Glucoraphanin-d5 is reported as 362.5 g/mol, consistent with the addition of five deuterium atoms (each contributing ~1 atomic mass unit) to the native desulfo glucoraphanin structure. Structural elucidation techniques, such as nuclear magnetic resonance (NMR) and high-resolution MS, are essential for verifying deuteration sites and ensuring isotopic purity.
Glucosinolates, the parent compounds of desulfo derivatives, have been studied since the 19th century for their roles in plant defense and human nutrition. The discovery of glucoraphanin in broccoli sprouts and its conversion to sulforaphane, a potent inducer of phase-II detoxification enzymes, catalyzed interest in glucosinolate metabolism. Desulfo derivatives emerged as critical analytical standards in the 21st century, as researchers sought to quantify glucosinolates without interference from endogenous sulfate groups.
The synthesis of deuterated analogs like Desulfo Glucoraphanin-d5 parallels advancements in stable isotope labeling, a technique refined during the 2000s to study Arabidopsis thaliana glucosinolate biosynthesis. By 2025, isotopic labeling had become integral to elucidating the transport and degradation pathways of glucosinolates in human and plant systems. For example, recent studies using Desulfo Glucoraphanin-d5 have clarified the enzymatic kinetics of myrosinase, the enzyme responsible for glucosinolate hydrolysis.
The biosynthetic relationship between desulfo glucoraphanin-d5 and its parent compound glucoraphanin involves a complex series of enzymatic transformations originating from methionine [5] [22]. Glucoraphanin biosynthesis encompasses three distinct phases: side chain elongation, core structure formation, and secondary modification through S-oxygenation [5] [23].
The initial phase involves the conversion of methionine to dihomomethionine through a five-gene chain elongation pathway [22] [23]. This transformation begins with the transamination of methionine by branched-chain aminotransferase 4 to produce 2-oxo-4-methylthiobutanoic acid [23]. Subsequently, two cycles of chain elongation occur through the action of methylthioalkylmalate synthase, isopropylmalate isomerase, and isopropylmalate dehydrogenase, ultimately yielding dihomomethionine [23] [24].
| Enzymatic Step | Enzyme | Substrate | Product | Cellular Location |
|---|---|---|---|---|
| Transamination | Branched-chain aminotransferase 4 | Methionine | 2-oxo-4-methylthiobutanoic acid | Cytosol |
| Condensation | Methylthioalkylmalate synthase | 2-oxo acid + Acetyl-CoA | 2-malate derivative | Chloroplast |
| Isomerization | Isopropylmalate isomerase | 2-malate derivative | 3-malate derivative | Chloroplast |
| Decarboxylation | Isopropylmalate dehydrogenase | 3-malate derivative | Elongated 2-oxo acid | Chloroplast |
The core structure formation involves seven enzymatic reactions that convert dihomomethionine to 4-methylthiobutyl glucosinolate [23] [27]. This process includes the oxidation of the amino acid to corresponding aldoximes by cytochrome P450 enzymes of the CYP79 family, followed by the conversion of aldoximes to thiohydroximic acids through CYP83A1 and CYP83B1 activities [27]. The final steps involve glucosylation by UDP-glucose:thiohydroximic acid S-glucosyltransferases and sulfation by desulfoglucosinolate sulfotransferases [11] [12].
The terminal modification step involves S-oxygenation catalyzed by flavin-containing monooxygenases, specifically FMO GS-OX1 through FMO GS-OX7, which convert 4-methylthiobutyl glucosinolate to glucoraphanin [25]. This oxygenation reaction introduces the sulfinyl group that characterizes glucoraphanin and distinguishes it from its methylthio precursor [25].
The enzymatic conversion of glucoraphanin to its desulfated form occurs through the action of specialized sulfatase enzymes that catalyze the hydrolytic removal of the sulfate group [7] [8]. These glucosinolate sulfatases represent a critical detoxification mechanism employed by various organisms to circumvent the activation of glucosinolates to toxic isothiocyanates [7] [10].
Glucosinolate sulfatases exhibit distinct substrate specificities and catalytic mechanisms that determine their effectiveness against different glucosinolate substrates [7] [32]. The catalytic mechanism involves the formation of a covalent enzyme-substrate intermediate through the nucleophilic attack of a catalytic formylglycine residue on the sulfur atom of the glucosinolate substrate [13]. This mechanism requires the presence of specific amino acid residues, including aspartic acid at position 281-282, which facilitates substrate binding and activates the formylglycine through hydrogen bonding interactions [13].
| Organism | Enzyme | Substrate Specificity | Cellular Location | Activity Level |
|---|---|---|---|---|
| Plutella xylostella | PxGSS1 | Broad spectrum glucosinolates | Gut lumen | High |
| Plutella xylostella | PxGSS2 | Long-chain methionine-derived | Gut lumen | Moderate |
| Psylliodes chrysocephala | PcGSS1 | Sinalbin preference | Gut membrane | High |
| Bemisia tabaci | BtGSS | Indolic glucosinolates | Gut tissue | Moderate |
The enzymatic desulfation pathway demonstrates remarkable specificity toward different glucosinolate classes [8] [32]. Indolic glucosinolates, such as indol-3-ylmethyl glucosinolate, are preferentially processed by certain sulfatases, while aliphatic glucosinolates like glucoraphanin may require different enzyme variants with distinct catalytic properties [8]. This substrate specificity reflects evolutionary adaptations that allow organisms to efficiently detoxify the specific glucosinolate profiles encountered in their dietary sources [32].
The regulation of sulfotransferase activity in the reverse direction has been extensively studied in plant systems, where desulfoglucosinolate sulfotransferases SOT17 and SOT18 catalyze the final sulfation step in glucosinolate biosynthesis [11] [12]. These enzymes demonstrate differential substrate affinities and maximum velocities with various desulfoglucosinolate substrates, suggesting that the desulfation process may be influenced by similar kinetic parameters operating in the reverse direction [11].
The incorporation of deuterium atoms into desulfo glucoraphanin involves sophisticated isotopic labeling techniques that exploit the chemical properties of deuterium and its metabolic behavior in biological systems [14] [15]. Deuterium labeling provides substantial advantages for analytical applications, including enhanced mass spectrometric discrimination, improved quantitative accuracy, and reduced matrix effects in complex biological samples [20].
The deuterium incorporation process typically occurs through metabolic labeling approaches using deuterated precursors or through chemical synthesis techniques that introduce deuterium atoms at specific molecular positions [15] [16]. In biological systems, deuterium oxide labeling has been successfully employed to trace biosynthetic pathways and measure active metabolite synthesis in plant tissues [15]. This approach relies on the incorporation of deuterium from heavy water into newly synthesized metabolites through normal metabolic processes [15].
| Labeling Method | Deuterium Source | Incorporation Sites | Analytical Advantage | Typical Yield |
|---|---|---|---|---|
| Metabolic labeling | Deuterium oxide | Multiple positions | High specificity | Variable |
| Chemical synthesis | Deuterated reagents | Targeted positions | Precise control | 60-85% |
| Enzymatic exchange | Deuterated solvents | Exchangeable protons | Mild conditions | 70-90% |
| Catalytic exchange | Heterogeneous catalysts | Aliphatic positions | Selective labeling | 80-95% |
The kinetic isotope effects associated with deuterium substitution significantly influence the metabolic fate and analytical behavior of deuterated compounds [19]. Primary kinetic isotope effects occur when deuterium is located at bond-breaking positions during enzymatic reactions, while secondary isotope effects arise from deuterium substitution at adjacent positions [19]. These effects can result in altered reaction rates, modified equilibrium constants, and changed product distributions compared to non-deuterated analogs [19].
Deuterium incorporation into glucosinolate structures may occur at various positions, including the aliphatic side chain, the glucose moiety, or the oxime functional group [14] [16]. The specific labeling pattern depends on the synthetic methodology employed and the intended analytical application [16]. For desulfo glucoraphanin-d5, the five deuterium atoms are strategically positioned to maximize analytical discrimination while maintaining structural integrity and biological relevance [2].
The analytical applications of deuterated internal standards in glucosinolate research encompass quantitative mass spectrometry, metabolic flux analysis, and pharmacokinetic studies [20]. Deuterated compounds serve as ideal internal standards because they exhibit nearly identical chemical behavior to their non-deuterated counterparts while providing distinct mass spectrometric signatures that enable accurate quantification [20]. This approach significantly improves the precision and accuracy of analytical measurements by compensating for matrix effects, extraction losses, and instrumental variations [20].
The extraction and isolation of glucoraphanin from cruciferous vegetables serves as the foundational step for obtaining the parent compound required for subsequent deuteration and desulfation processes. Multiple methodologies have been developed and optimized for the efficient recovery of glucosinolates from plant matrices [1] [2] [3].
High-Speed Countercurrent Chromatography represents one of the most effective approaches for glucosinolate separation from broccoli seeds. This technique employs a solvent system consisting of n-butanol, acetonitrile, and 10% ammonium sulfate solution in a ratio of 1:0.5:2.2 (volume/volume), enabling the separation of five distinct glucosinolate compounds including 4-methylsulfinylbutyl glucosinolate (glucoraphanin) [2] [3]. The method demonstrates superior efficiency compared to traditional flash chromatography, which yielded impure components except for glucoraphanin, the most abundant glucosinolate in broccoli seeds [2].
Ion Exchange Chromatography using DEAE Sephadex A-25 anion exchange resin has been established as the standardized method according to ISO 9167-1 protocols [4] [5]. The procedure involves initial extraction with 70% methanol followed by purification on ion exchange columns using 20 mM sodium acetate buffer at pH 5.5 [4]. This method requires overnight incubation with sulfatase enzyme to achieve complete desulfation of glucosinolates, converting them to their desulfo derivatives for improved stability and analysis [6].
Solid Phase Extraction techniques have been applied for glucoraphanin isolation, though with limited efficiency. Preparative High Performance Liquid Chromatography injections yielded only 17.6 mg of 4-methylsulfinylbutyl glucosinolate from 98 mg of semi-purified crude sample obtained through solid phase extraction [2] [3]. Despite the low efficiency, this method provides a simple procedure for initial purification steps.
Mass-Directed Purification utilizing Waters AutoPurification System with Hydrophilic Interaction Chromatography has been developed for selective glucoraphanin isolation from broccoli seeds [7]. This approach offers mass-directed selectivity, enabling specific compound targeting based on molecular weight characteristics.
The choice of extraction solvent significantly influences recovery efficiency. Studies have demonstrated that 70% methanol provides optimal extraction conditions for glucosinolates while maintaining compound stability [4] [5]. Higher methanol concentrations (85%) are recommended when working with fresh, flash-frozen materials to compensate for water dilution effects [5].
Alternative Plant Sources have been explored for glucoraphanin extraction. Tuscan black kale seeds have been identified as a superior source, containing 5.1% (weight/weight) glucoraphanin in defatted seed meal [1]. This source enables gram-scale production, with 1.09 g of enantiopure R-sulforaphane obtained from 150 g of defatted seed meal through enzymatic hydrolysis of the extracted glucoraphanin [1].
The extraction process typically involves multiple stages: initial tissue disruption, solvent extraction, purification through ion exchange chromatography, and final desulfation using sulfatase enzymes [6]. Complete desulfation requires a minimum of 11 hours under optimal conditions of 30°C and pH 5.8, though 48-hour incubation periods are often employed to ensure complete conversion [6].
Chemical synthesis of glucosinolates, including glucoraphanin, has been accomplished through two primary disconnection strategies: anomeric disconnection and hydroximate disconnection [8] [9]. These approaches provide access to both naturally occurring and artificially modified glucosinolate structures.
Anomeric Disconnection involves the coupling of a standard electrophilic glucosyl donor with a thiohydroxamic acid acceptor [8]. The method was pioneered by Ettlinger and Ludden and involves the addition of benzyl magnesium chloride to carbon disulfide, followed by treatment with aqueous hydroxylamine hydrochloride at 0°C to form the required nucleophile in equilibrium (approximately 33% of desired form) [8]. The nucleophile subsequently reacts with protected α-bromoglucose under basic conditions to provide the corresponding glucosyl thiohydroximate. Final steps include reaction with sulfur trioxide pyridine and crystallization with potassium or tetramethylammonium salts [8].
This approach suffers from several limitations including low yields due to unstable alkylthiohydroxamic intermediates and moderate efficiency of nucleophilic displacement at the anomeric position of the glucosyl halide [8]. Consequently, most glucosinolate synthetic pathways favor the hydroximate disconnection approach.
Hydroximate Disconnection represents the more popular and efficient synthetic strategy [8]. This method involves the formation of the glucosinolate core structure through a series of enzymatic or chemical transformations that mirror the natural biosynthetic pathway. The approach offers greater flexibility in substrate selection and typically provides improved yields compared to anomeric disconnection.
Biosynthetic Pathway Engineering has emerged as a sophisticated approach for glucoraphanin production through heterologous expression systems [10] [11] [12]. The complete biosynthetic pathway involves twelve enzymes partitioned between chloroplast and cytosol compartments [11]. Key regulatory genes include SUR1 (S-alkyl-thiohydroximate lyase), CYP79F1 (cytochrome P450 monooxygenase), and CYP83A1 (cytochrome P450 monooxygenase), along with sulfotransferases SOT17 and SOT18 involved in the final sulfation step [13] [11].
The biosynthetic process can be divided into three major components: methionine conversion to dihomomethionine through two cycles of chain elongation machinery, dihomomethionine conversion to 4-methylthiobutyl glucosinolate via the core structure pathway, and final conversion to glucoraphanin through S-oxygenation [11]. Each elongation cycle involves condensation catalyzed by methylthioalkylmalate synthase, followed by isomerization and oxidative decarboxylation catalyzed by isopropylmalate isomerase and isopropylmalate dehydrogenase, respectively [11].
Microbial Production Systems have been developed for glucoraphanin synthesis using Escherichia coli as the host organism [12]. This approach involves gene selection, pathway design, and protein engineering to reconstruct the complete biosynthetic pathway from methionine. Branched-chain amino transferase 3 catalyzes two transamination steps to ensure precursor molecule purity, while cysteine serves as a sulfur donor to simplify the synthesis pathway [12]. Two chimeric cytochrome P450 enzymes have been engineered and functionally expressed in E. coli, with the original plant C-S lyase replaced by Neurospora crassa hercynylcysteine sulfoxide lyase [12].
The microbial production approach has been validated through liquid chromatography-tandem mass spectrometry analysis, confirming glucoraphanin biosynthesis upon coexpression of optimized enzymes in vivo [12]. No other glucosinolate analogues except glucoiberin were identified, facilitating downstream purification processes.
Chemical Synthesis Optimization continues to be an active area of research, with focus on improving yields, reducing reaction steps, and developing more efficient catalytic systems. The development of novel synthetic methodologies aims to provide reliable access to glucoraphanin and its analogues for research and potential therapeutic applications.
Deuteration of organic compounds, particularly glucosinolates like glucoraphanin, requires specialized techniques to achieve high levels of isotopic incorporation while maintaining molecular integrity [14] [15] [16]. Multiple approaches have been developed to introduce deuterium atoms at specific positions or throughout the molecular structure.
Hydrogen-Deuterium Exchange Reactions represent the most widely utilized method for deuterium incorporation [15]. This process involves exchanging hydrogen atoms in a molecule with deuterium atoms using deuterium oxide (D2O) as the solvent. The method is particularly effective for functional group-specific labeling and can achieve deuterium incorporation levels of 80-99% [15] [16]. The exchange reactions typically require elevated temperatures and may involve catalytic systems to facilitate the exchange process.
Catalytic Isotope Exchange employs transition metal catalysts such as palladium, platinum, or rhodium supported on carbon to facilitate hydrogen-deuterium exchange under controlled conditions [14] [15]. This method is particularly useful for aromatic and aliphatic compounds and can achieve deuterium incorporation levels of 80-98% [15]. The use of platinum group metals on carbon as catalysts enables multi-deuteration of compounds in mixed solvents of 2-propanol and D2O [16].
The mechanism involves catalyst surface activation using hydrogen gas for H/D exchange reactions, with in situ deuterium gas generation through Pd/C-catalyzed H2-D2 exchange reaction in H2-D2O systems [14]. The key step involves oxidative insertion of Pd0 in the H2-D2O system, with H2 or in situ produced HD (or D2) gas serving as ligands to activate the catalyst [14].
Electrocatalytic Deuteration represents a modern approach that utilizes electrochemical activation for deuterium incorporation [17] [18]. This method employs nitrogen-doped electrodes and D2O to achieve high levels of deuterium incorporation (>95%) in saturated cyclic compounds [18]. The process operates under ambient pressure and room temperature conditions, using proton-conducting membranes to facilitate deuterium transfer [17].
The electrocatalytic system supplies heavy water (D2O) and a proton source to the anode side of a proton-conducting membrane while delivering the compound to be deuterated to the cathode side [17]. Deuterium-labeled compounds are electrochemically synthesized by energizing the proton-conducting membrane, where the proton source and heavy water are electrochemically oxidized as H+/D+ on the anode side and react with the deuterated compound as D+/D2 that passes to the cathode side [17].
Photocatalytic Methods offer mild reaction conditions for deuterium incorporation using photocatalysts under visible light irradiation [14] [18]. These methods provide access to deuterated compounds under environmentally friendly conditions and can be particularly useful for sensitive molecules that may degrade under harsh thermal or chemical conditions.
Organocatalytic Deuteration enables site-selective deuterium incorporation using organic catalysts rather than metal-based systems [16]. This approach includes the use of triethylamine as an organic base for terminal alkyne deuteration and N-heterocyclic carbenes for aldehyde deuteration [16]. The method allows for precise control over deuteration sites and can provide mono-deuterated products with high selectivity.
Specific techniques for different functional groups include terminal alkyne deuteration using triethylamine or solid resins possessing tertiary amine moieties, resulting in mono-deuterated alkynes that can be further reduced over palladium catalysts under atmospheric D2 gas to produce tri-deuterated alkenes [16]. Aromatic aldehyde mono-deuteration can be effectively catalyzed by N-heterocyclic carbenes, while α-deuteration of aliphatic aldehydes using basic resin catalysts followed by Knoevenagel condensation with malononitrile provides γ-deuterium-incorporated α,β-unsaturated nitrile derivatives [16].
Flow Synthesis Systems have been developed for continuous deuteration processes, offering advantages in terms of reaction control, scalability, and safety [17]. These systems eliminate the need for high-pressure deuterium gas and enable processing at ambient conditions while maintaining high deuterium incorporation rates [17].
The selection of appropriate deuteration technique depends on the target molecule structure, desired deuteration pattern, required incorporation level, and compatibility with subsequent synthetic steps. For glucoraphanin deuteration, the presence of multiple functional groups including hydroxyl, thioether, and oxime moieties requires careful consideration of reaction conditions to avoid unwanted side reactions or molecular degradation.
The purification and quality control of desulfo glucoraphanin-d5 requires sophisticated analytical methodologies to ensure compound purity, structural integrity, and accurate deuterium incorporation assessment [19] [20] [21] [22]. Multiple complementary techniques are employed to achieve comprehensive characterization and quality assurance.
High Performance Liquid Chromatography with Photodiode Array Detection serves as the primary analytical method for glucosinolate analysis [4] [5]. The standard protocol employs reversed-phase C18 columns (4.6 × 150 mm, 3 μm, 300 Å) with acetonitrile-water gradient elution at 0.75 mL/min flow rate and 40°C column temperature [5]. Detection and quantification are performed at 229 nm, which provides optimal sensitivity for glucosinolate chromophores [4] [5].
The chromatographic separation utilizes a gradient starting at 98% water/2% acetonitrile, progressing to 65% water/35% acetonitrile over 35 minutes, followed by re-equilibration to initial conditions [5]. This gradient system enables baseline separation of various glucosinolate species while maintaining reasonable analysis times.
Liquid Chromatography-Tandem Mass Spectrometry provides superior specificity and sensitivity for glucoraphanin analysis in complex matrices [20] [21] [22]. The method employs Hydrophilic Interaction Liquid Chromatography on silica gel columns for improved retention of polar glucosinolates, which show poor retention on conventional C18 phases [20].
The LC-MS/MS system utilizes negative ion electrospray ionization for glucosinolate detection, with multiple reaction monitoring for quantitative analysis [22]. Typical linear ranges extend from 10 to 2000 ng/mL with coefficients of determination (r²) greater than 0.995 [20]. Method validation demonstrates precision values of 1-4% relative standard deviation for intra-batch measurements and 3-10% for inter-batch analysis [20] [22].
Recovery studies indicate 85-90% extraction efficiency for glucosinolates across various sample matrices [22]. The method shows excellent stability characteristics, with bench-top stability for 24 hours at ambient temperature and stability through three freeze-thaw cycles [20].
Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural characterization for quality control purposes [23] [24] [25]. Advanced NMR techniques including ¹H, ¹³C, and ¹⁵N NMR have been employed to establish complete spectroscopic databases for glucosinolates and their desulfo derivatives [24].
The NMR characterization utilizes PERCH software for accurate analysis of complex coupling patterns arising from strongly coupled nuclei [24]. Chemical shift assignments are supported by two-dimensional COSY, HSQC, and HMBC spectra, enabling unambiguous structural confirmation [24] [25]. The impact of desulfation and deuteration on chemical shift values can be systematically evaluated through comparative analysis [24].
Solid-state ¹³C NMR spectroscopy using cross-polarization magic-angle spinning has been developed for quantitative analysis of glucosinolates in solid matrices [23]. This technique offers the advantage of direct analysis without extraction or sample manipulation, preserving the integrity of unstable metabolites [23].
Mass Spectrometry Characterization employs high-resolution mass spectrometry for accurate mass determination and molecular formula confirmation [25]. Electrospray ionization in both positive and negative modes provides complementary information about molecular structure and fragmentation patterns [25].
For sinapine-glucoraphanin salt characterization, positive ESI mass spectra show molecular ion peaks and formic acid adducts, while negative ESI spectra reveal characteristic glucoraphanin fragmentation patterns [25]. This dual-mode analysis enables confirmation of both components in mixed systems.
Sulfatase Treatment Protocols are essential for desulfo derivative preparation and analysis [4] [6] [26]. Standard protocols utilize sulfatase enzyme with activity above 0.05 U/mL applied to DEAE Sephadex columns and incubated overnight [4]. However, complete desulfation may require extended incubation periods up to 48 hours or higher enzyme concentrations (5 U/mL) to ensure quantitative conversion [6].
The sulfatase treatment process involves specific pH optimization, with pH 5.8 providing optimal conditions for complete desulfation [6]. Temperature control at 30°C enhances enzyme activity and reduces incubation time requirements [6].
For deuterated compounds, stable isotope internal standards provide optimal accuracy when available [22]. Standard addition protocols can be employed when isotopic standards are unavailable, providing estimates in agreement with internal standardization methods [22].
Analytical Method Validation follows International Conference on Harmonisation guidelines, assessing selectivity, linearity, precision, accuracy, recovery, and stability [20] [27]. Selectivity evaluation involves analysis of blank matrices from multiple sources to identify potential analytical interferences [20].
Linearity assessment typically covers concentration ranges from lower limits of quantification (10 ng/mL) to upper limits (2000 ng/mL) using weighted linear regression analysis [20]. Back-calculated concentrations for individual calibrators must fall within 85-115% of true values to ensure method reliability [20].
Stability Studies encompass bench-top stability, freeze-thaw stability, and autosampler stability to establish appropriate storage and handling conditions [20]. Long-term stability studies at -20°C demonstrate compound stability for up to one year under proper storage conditions [4].